Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate
Brand Name: Vulcanchem
CAS No.: 1512734-66-5
VCID: VC2734513
InChI: InChI=1S/C13H16N2O3/c1-2-18-12(16)9-10-3-5-11(6-4-10)15-8-7-14-13(15)17/h3-6H,2,7-9H2,1H3,(H,14,17)
SMILES: CCOC(=O)CC1=CC=C(C=C1)N2CCNC2=O
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol

Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate

CAS No.: 1512734-66-5

Cat. No.: VC2734513

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate - 1512734-66-5

Specification

CAS No. 1512734-66-5
Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
IUPAC Name ethyl 2-[4-(2-oxoimidazolidin-1-yl)phenyl]acetate
Standard InChI InChI=1S/C13H16N2O3/c1-2-18-12(16)9-10-3-5-11(6-4-10)15-8-7-14-13(15)17/h3-6H,2,7-9H2,1H3,(H,14,17)
Standard InChI Key DPVDVROGEUJAKU-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CC=C(C=C1)N2CCNC2=O
Canonical SMILES CCOC(=O)CC1=CC=C(C=C1)N2CCNC2=O

Introduction

Chemical Structure and Properties

Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate (CAS: 1512734-66-5) is characterized by a molecular formula of C13H16N2O3 and a molecular weight of 248.28 . The compound features a 2-oxoimidazolidin moiety attached to a phenyl ring at the 1-position, with an ethyl acetate functional group extending from the para position of the phenyl ring.

The structural components of this compound can be divided into three key elements:

  • A 2-oxoimidazolidin heterocyclic ring

  • A phenyl ring serving as a linking structure

  • An ethyl acetate group providing an ester functionality

This combination of structural elements contributes to the compound's unique chemical properties and potential biological activities. The presence of the oxoimidazolidin ring, in particular, provides a scaffold that has been identified in various bioactive compounds .

Physical Properties

Table 1: Physical Properties of Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate

PropertyValue
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
CAS Number1512734-66-5
Physical StateSolid
Purity (commercial)>90%

The compound is typically available as a solid and is characterized by its distinct chemical structure that incorporates both aromatic and heterocyclic components with functional groups that can participate in various chemical interactions .

Compound TypeBiological ActivityMechanism of ActionReference
PIB-SOsAntiproliferative against cancer cellsBinding to colchicine-binding site
PAIB-SOsAnticancer activity (prodrugs)Bioactivation by CYP1A1
Substituted imidazolidin derivativesAntimicrobial activityCell cycle inhibition

Applications in Research and Development

Medicinal Chemistry

Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate and related compounds have potential applications in medicinal chemistry:

  • As scaffolds for developing new therapeutic agents, particularly anticancer drugs

  • As potential prodrugs that can be selectively activated in specific tissue types or pathological conditions

  • In structure-activity relationship studies to develop more potent and selective compounds

The ester functionality in Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate potentially makes it suitable as a prodrug candidate, as esters can be hydrolyzed by esterases in vivo to release active compounds .

Synthetic Intermediates

Compounds like Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate can serve as valuable intermediates in the synthesis of more complex molecules:

  • The ester group provides a convenient handle for further functionalization

  • The imidazolidin ring offers possibilities for modification and derivatization

  • The phenyl ring can be subjected to various aromatic substitution reactions

SupplierReference NumberQuantity OptionsPrice Range (€)
CymitQuimica54-OR11129450 mg - 1 g163.00 - 559.00
Key OrganicsAS-00831 mg - 100 mg37.00 - 146.00

Structure-Based Design and Molecular Modifications

Understanding the structural features of Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate provides opportunities for rational design of derivatives with enhanced properties.

Bioisosteric Replacements

Bioisosteric replacements might be employed to develop analogues with improved properties:

  • The ester functionality could be replaced with amides, carbamates, or other isosteres to improve metabolic stability

  • The oxoimidazolidin ring might be replaced with other heterocycles such as oxazolidinones or thiazolidinones

  • The phenyl linker could be substituted with other aromatic or heteroaromatic systems

Analytical Methods and Characterization

Characterization of Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate and related compounds typically involves various analytical techniques:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound's hydrogen and carbon environments

  • Infrared (IR) Spectroscopy: Can identify key functional groups, particularly the C=O stretching of the ester and imidazolidin ring

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural confirmation

Similar oxoimidazolidin derivatives have been characterized using these techniques, with IR spectroscopy identifying characteristic absorption bands for the C=O stretching of the imidazolidin ring (typically around 1650-1700 cm^-1) and NMR spectroscopy providing information about the chemical environments of the protons and carbons .

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and reaction monitoring during the synthesis of such compounds. For related compounds, TLC systems using ethyl acetate and toluene in various ratios have been reported as effective for monitoring reaction progress .

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